REACTION_CXSMILES
|
Br[CH:2]([OH:4])[CH3:3].[N-:5]=[N+:6]=[N-:7].[Na+].[S:9](Cl)([CH3:12])(=[O:11])=[O:10].C(N(CC)CC)C>CN(P(N(C)C)(N(C)C)=O)C.C(Cl)Cl.O>[CH3:12][S:9]([O:4][CH2:2][CH2:3][N:5]=[N+:6]=[N-:7])(=[O:11])=[O:10] |f:1.2|
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
5.57 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 was evaporated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
leaving a yellow liquid which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
at 23° C. for 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (1×200 ml, 4×100 ml)
|
Type
|
WASH
|
Details
|
washed with 1N HCl solution, H2O saturated NaHCO3 solution and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to an orange liquid which
|
Type
|
DISTILLATION
|
Details
|
was distilled under high vacuum bp 95°-100° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |